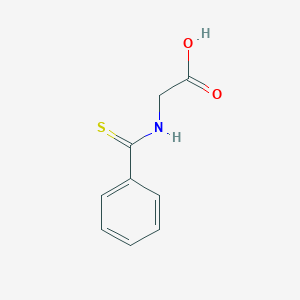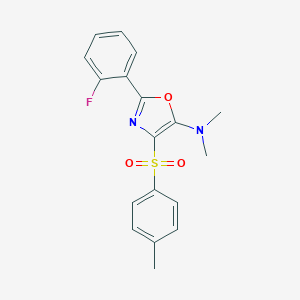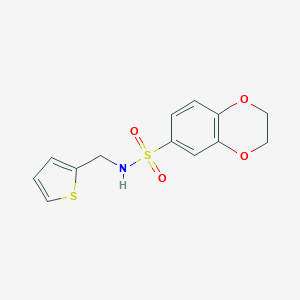
(Benzothioylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzothioylamino)acetic acid, also known as BTA, is a chemical compound that has been studied for its potential therapeutic properties. BTA belongs to the class of thioamides, which are known to have diverse biological activities. In recent years, BTA has gained attention in the scientific community due to its promising properties, making it a subject of interest for further research.
Wirkmechanismus
The mechanism of action of (Benzothioylamino)acetic acid is not fully understood. However, it has been suggested that (Benzothioylamino)acetic acid may exert its therapeutic effects by modulating various signaling pathways in cells. (Benzothioylamino)acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (Benzothioylamino)acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(Benzothioylamino)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. (Benzothioylamino)acetic acid has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(Benzothioylamino)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (Benzothioylamino)acetic acid has also been shown to have low toxicity, making it a safe compound to work with. However, (Benzothioylamino)acetic acid has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (Benzothioylamino)acetic acid. One potential area of interest is the development of (Benzothioylamino)acetic acid-based drugs for the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the mechanism of action of (Benzothioylamino)acetic acid and its potential targets in cells. Additionally, more studies are needed to investigate the potential use of (Benzothioylamino)acetic acid in the treatment of neurological disorders. Overall, (Benzothioylamino)acetic acid holds promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of (Benzothioylamino)acetic acid can be achieved through various methods, including the reaction between 2-aminobenzenethiol and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by purification through recrystallization. The yield of (Benzothioylamino)acetic acid can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
(Benzothioylamino)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. (Benzothioylamino)acetic acid has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
2584-64-7 |
|---|---|
Molekularformel |
C9H9NO2S |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-(benzenecarbonothioylamino)acetic acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
WMSSBLAAUOSDQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)

![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)

![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)